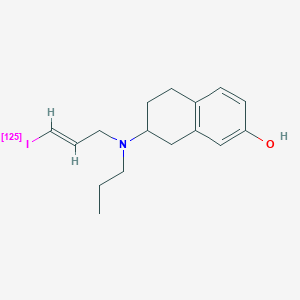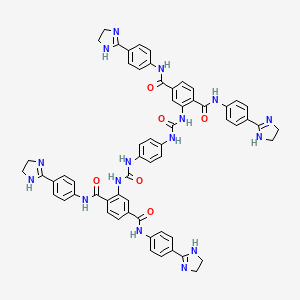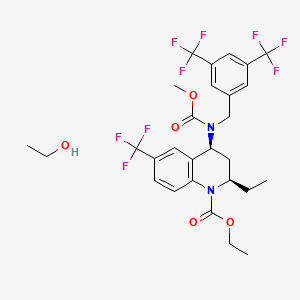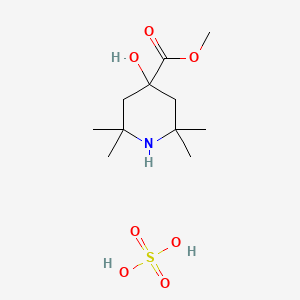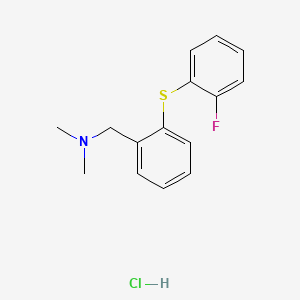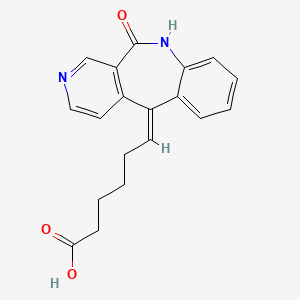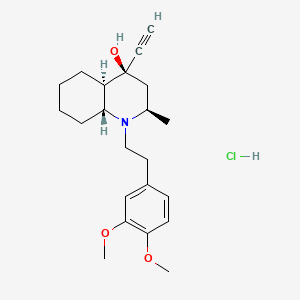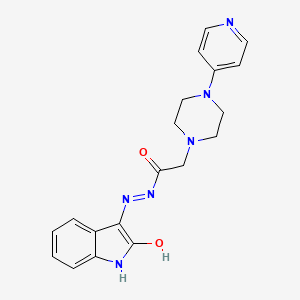
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with the molecular formula C19H20N6O2 and a molecular weight of 364.4011 This compound is known for its unique structure, which includes a piperazine ring, a pyridyl group, and an indolinylidene hydrazide moiety
Métodos De Preparación
The synthesis of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves several stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions involving the compound can lead to the formation of larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mecanismo De Acción
The mechanism of action of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid derivatives: These compounds share the piperazineacetic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridyl-containing compounds: Compounds with pyridyl groups often exhibit similar reactivity and applications, but the presence of the indolinylidene hydrazide moiety in 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- makes it unique.
Indolinylidene hydrazide derivatives: These compounds share the indolinylidene hydrazide structure but differ in other parts of the molecule, resulting in different properties and applications.
Propiedades
Número CAS |
86889-04-5 |
|---|---|
Fórmula molecular |
C19H20N6O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-pyridin-4-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N6O2/c26-17(22-23-18-15-3-1-2-4-16(15)21-19(18)27)13-24-9-11-25(12-10-24)14-5-7-20-8-6-14/h1-8,21,27H,9-13H2 |
Clave InChI |
XYFYGRPRGQWRSP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


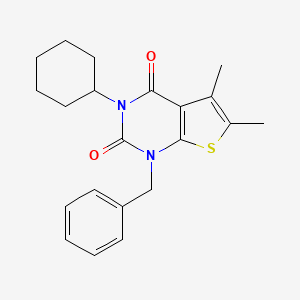


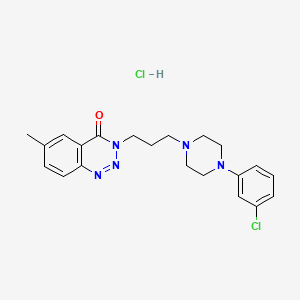

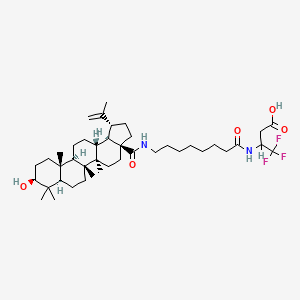
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
